molecular formula C11H16ClN3O B10956945 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10956945
M. Wt: 241.72 g/mol
InChI Key: WRGUJJZNPRCQIB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with cyclohexylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a chlorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16ClN3O/c1-15-7-9(12)10(14-15)11(16)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,16)

InChI Key

WRGUJJZNPRCQIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCCC2)Cl

Origin of Product

United States

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